Tarasaponin II
Description
Tarasaponin II is a triterpenoid saponin primarily isolated from Aralia elata (Japanese angelica tree) and certain green vegetables . Its chemical formula is C₄₇H₇₄O₁₈, with a molecular weight of 927.08 g/mol and a melting point of 198.5–200.5°C . Structurally, it belongs to the oleanane-type saponins, characterized by a complex aglycone backbone with multiple hydroxyl, ester, and carboxyl groups. Its InChI identifier is InChI=1S/C47H74O18/c1-42(2)14-16-47…, reflecting its stereochemical complexity .
However, its specific pharmacological activities remain less studied compared to other saponins from Aralia elata.
Properties
CAS No. |
155836-04-7 |
|---|---|
Molecular Formula |
C47H74O18 |
Molecular Weight |
927.1 g/mol |
IUPAC Name |
6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-38-31(53)28(50)23(49)20-60-38)34(33(55)35(64-40)37(56)57)63-39-32(54)30(52)29(51)24(19-48)61-39/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59) |
InChI Key |
DPXMETKXNWBGRI-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
melting_point |
227-230°C |
Other CAS No. |
121521-92-4 |
physical_description |
Solid |
Synonyms |
elatoside A oleanolic acid 3-O-((xylopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Tarasaponin II with structurally related saponins:
¹ UAE: Ultrasound-assisted extraction.
Key Structural Differences :
- This compound and Tarasaponin VI share an oleanane backbone but differ in glycosylation. Tarasaponin VI lacks the 28-O-β-D-glucuronopyranosyl group present in this compound .
- Tarasaponin IV has extended glycosylation (C₅₃H₈₄O₂₃), contributing to its higher molecular weight and osteogenic activity .
This compound
- Limited data on specific bioactivities. Potential roles inferred from structural analogs.
Tarasaponin IV
- Osteogenic Effects : Promotes osteoblast differentiation and mineralization at 0.5–50 µg/mL .
- Mechanism : Upregulates JAK3 and BLNK signaling pathways while suppressing TRPC6 and TCL1A .
Tarasaponin VI
- Anti-Alcoholism: Inhibits ethanol absorption via undefined mechanisms .
Elatoside C
- Anti-Inflammatory : Reduces fMLP-induced neutrophil superoxide generation by inhibiting tyrosine kinase and p47phox membrane translocation .
Araloside C
- Hypoglycemic Activity : Inhibits α-glucosidase (IC₅₀ = 908.5 µmol/L) and enhances insulin sensitivity .
Extraction and Quantification
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